molecular formula C14H19ClN4O2S B12310169 1-(phenylsulfonyl)-5-(piperidin-4-yl)-1H-pyrazol-3-amine hydrochloride

1-(phenylsulfonyl)-5-(piperidin-4-yl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B12310169
M. Wt: 342.8 g/mol
InChI Key: KDSSBTNPLGYCKS-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-5-(piperidin-4-yl)-1H-pyrazol-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenylsulfonyl group, a piperidinyl group, and a pyrazolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylsulfonyl)-5-(piperidin-4-yl)-1H-pyrazol-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenylsulfonyl group: This step involves sulfonylation, where a phenylsulfonyl chloride reacts with the pyrazole derivative.

    Attachment of the piperidinyl group: This is usually done through nucleophilic substitution, where a piperidine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-5-(piperidin-4-yl)-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrazole ring.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to de-sulfonylated pyrazole compounds.

Scientific Research Applications

1-(Phenylsulfonyl)-5-(piperidin-4-yl)-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-5-(piperidin-4-yl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidinyl and pyrazolyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Phenylsulfonyl)piperidin-4-yl]acetic acid
  • (1-(Phenylsulfonyl)piperidin-4-yl)methanamine

Uniqueness

1-(Phenylsulfonyl)-5-(piperidin-4-yl)-1H-pyrazol-3-amine hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced specificity and potency in its applications.

Properties

Molecular Formula

C14H19ClN4O2S

Molecular Weight

342.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-piperidin-4-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H18N4O2S.ClH/c15-14-10-13(11-6-8-16-9-7-11)18(17-14)21(19,20)12-4-2-1-3-5-12;/h1-5,10-11,16H,6-9H2,(H2,15,17);1H

InChI Key

KDSSBTNPLGYCKS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=NN2S(=O)(=O)C3=CC=CC=C3)N.Cl

Origin of Product

United States

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